4-Methyl-5-propylisoxazol-3-amine
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Overview
Description
4-Methyl-5-propylisoxazol-3-amine is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-5-propylisoxazol-3-amine are currently unknown. Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity . .
Mode of Action
As an isoxazole derivative, it may interact with its targets in a manner similar to other isoxazole-based drugs . .
Biochemical Pathways
Isoxazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities
Result of Action
Given the diverse biological activities of isoxazole derivatives , it’s plausible that this compound could have a range of effects at the molecular and cellular level.
Preparation Methods
The synthesis of 4-Methyl-5-propylisoxazol-3-amine typically involves the cycloaddition reaction of nitrile oxides with olefins. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts, although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
In industrial production, the synthesis may involve the reaction of terminal alkynes with n-butyllithium, followed by treatment with aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and efficient for producing 3,5-disubstituted isoxazoles .
Chemical Reactions Analysis
4-Methyl-5-propylisoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reagents and conditions used.
Common reagents for these reactions include hydroxylamine, nitrile oxides, and various alkynes. The major products formed from these reactions are typically substituted isoxazoles with varying functional groups .
Scientific Research Applications
4-Methyl-5-propylisoxazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Comparison with Similar Compounds
4-Methyl-5-propylisoxazol-3-amine can be compared with other isoxazole derivatives, such as:
- 4-Methyl-5-ethylisoxazol-3-amine
- 4-Methyl-5-butylisoxazol-3-amine
- 4-Methyl-5-phenylisoxazol-3-amine
These compounds share a similar core structure but differ in the substituents attached to the isoxazole ring. The unique properties of this compound, such as its specific biological activities and synthetic accessibility, make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-methyl-5-propyl-1,2-oxazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-4-6-5(2)7(8)9-10-6/h3-4H2,1-2H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIQHRSAYFHDDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NO1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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